molecular formula C13H7BrClN5O3 B10941498 6-bromo-N-(2-chloro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(2-chloro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10941498
M. Wt: 396.58 g/mol
InChI Key: RRHIBFLHQUPWCZ-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-(2-CHLORO-5-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-(2-CHLORO-5-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 5-aminopyrazoles. This reaction yields symmetrical bis pyrazolo[3,4-]pyridines . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-(2-CHLORO-5-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-BROMO-N~2~-(2-CHLORO-5-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-(2-CHLORO-5-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N~2~-(2-CHLORO-5-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H7BrClN5O3

Molecular Weight

396.58 g/mol

IUPAC Name

6-bromo-N-(2-chloro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H7BrClN5O3/c14-7-5-16-12-4-11(18-19(12)6-7)13(21)17-10-3-8(20(22)23)1-2-9(10)15/h1-6H,(H,17,21)

InChI Key

RRHIBFLHQUPWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=NN3C=C(C=NC3=C2)Br)Cl

Origin of Product

United States

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